3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
Description
3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-pyridyl group at position 5, a methylthio-(2,5-dimethylphenyl) moiety at position 3, and an amine group at position 2.
The amine group at position 4 may participate in salt formation or serve as a site for further derivatization.
Properties
Molecular Formula |
C16H17N5S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H17N5S/c1-11-6-7-12(2)13(9-11)10-22-16-20-19-15(21(16)17)14-5-3-4-8-18-14/h3-9H,10,17H2,1-2H3 |
InChI Key |
ZPGHVYWBJVZBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile or ester under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative.
Thioether Formation: The thioether linkage is formed by reacting the triazole-pyridine intermediate with a thiol derivative of 2,5-dimethylphenyl.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors in microbial or cancer cells, leading to inhibition of their activity.
Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
Core Heterocycle : The target compound and two analogs (rows 3–4) share a 1,2,4-triazole core, while the oxadiazole analog (row 2) exhibits a different ring system, altering electronic properties and metabolic stability.
Position 3 Substituents :
- The target’s (2,5-dimethylphenyl)methylthio group provides steric bulk and lipophilicity, contrasting with the pyrimidinylthio (row 2) and dimethoxyphenyl (row 3) groups. Methoxy substituents (row 3) increase electron density but reduce lipophilicity compared to methyl groups.
- Thiol-containing analogs (rows 3–4) may exhibit higher reactivity (e.g., disulfide formation) compared to the thioether in the target compound.
Position 5 Substituents :
- The 2-pyridyl group (target) offers hydrogen-bonding sites, unlike the thienyl-pyrazole (row 3) or methylpyrazole (row 4), which prioritize π-π interactions.
Biological Activity
3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a member of the triazole family, known for its diverse biological activities. This compound features a unique structural composition that includes a triazole ring and various functional groups, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is with a molecular weight of approximately 298.38 g/mol. The structure includes:
- Triazole ring : A five-membered heterocyclic ring containing three nitrogen atoms.
- Methylthio group : Enhances reactivity and biological activity.
- Pyridyl group : Known to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds within the triazole family exhibit significant biological activities, including:
- Anticancer properties : Triazoles have been studied for their potential in cancer therapy by inhibiting tumor growth and proliferation.
- Anti-inflammatory effects : They may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Antifungal activity : Many triazole derivatives are recognized for their efficacy against fungal infections.
The exact mechanisms through which 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine exerts its biological effects are still under investigation. Preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Modulation : It could interact with receptors that play critical roles in various signaling pathways related to cancer and inflammation.
Anticancer Activity
A study evaluated the anticancer effects of various triazole derivatives on different cancer cell lines. Results indicated that compounds similar to 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole showed promising antiproliferative effects against breast (MDA-MB-231) and prostate (PC3) cancer cells. The IC50 values for these compounds were found to be below 100 µM, indicating significant potency .
Anti-inflammatory Effects
In vitro studies demonstrated that triazole derivatives could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential use in treating inflammatory disorders .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research has shown that derivatives with a similar structure exhibit effective fungicidal activity against various pathogenic fungi .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and unique properties of compounds related to 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methyl-4-(pyridin-3-yl)-1H-pyrazole | Pyrazole ring instead of triazole | Enhanced anti-inflammatory activity |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole | Similar phenyl substitution | Potential use as a UV stabilizer |
| 5-(4-Chlorophenyl)-1H-1,2,4-triazole | Chlorine substitution on phenyl | Known for antifungal properties |
These compounds differ mainly in their substituents and ring structures, influencing their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
